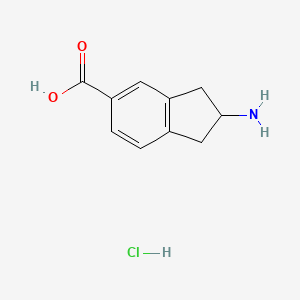

![molecular formula C22H21NO4 B6283594 rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2137794-83-1](/img/no-structure.png)

rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc), a group commonly used in peptide synthesis . Fmoc is a protective group for amines in solid-phase peptide synthesis. The Fmoc group is removed (deprotected) under mildly basic conditions .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the appropriate amine to form the Fmoc-protected amine . The specific synthesis steps for your compound would depend on the exact structure and may involve several steps of protection and deprotection.Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed by treatment with a base such as piperidine . The resulting amine can then react with another Fmoc-protected amino acid to extend the peptide chain.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, Fmoc-protected amines are solid at room temperature .科学的研究の応用

Synthesis of mGluR2 Antagonists

This compound serves as a critical precursor in the synthesis of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives, which act as potent antagonists of the metabotropic glutamate receptor 2 (mGluR2). Chemical modifications at the C-3 position of the bicyclo[3.1.0]hexane ring have led to the discovery of compounds with high affinity and potent antagonist activity towards mGluR2. These compounds are instrumental in exploring the therapeutic potential of mGluR2 antagonists in neurological disorders (Yasuhara et al., 2006).

Preparation of Isotopically Labeled Compounds

The compound is also central to the synthesis of isotopically labeled (+)-2-aminobicyclo[3.1.0]hexane-2,6-carboxylic acid and its analogs. These labeled compounds are crucial for pre-clinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies, facilitating the development of neuroprotective drugs and enhancing our understanding of drug metabolism and pharmacokinetics (Wheeler et al., 2005).

Synthesis of Bicyclic Depsipeptide Histone Deacetylase Inhibitors

Optically pure carboxylic acid segments, derived from this compound, are key intermediates in synthesizing naturally occurring bicyclic depsipeptide histone deacetylase inhibitors. These inhibitors play a significant role in cancer treatment, showcasing the compound's importance in the development of anticancer agents (Katoh et al., 2019).

Development of Cyclodepsipeptides

Cyclodepsipeptides, which include at least one amide link replaced with an ester link, are synthesized using protocols that involve the compound . These entities exhibit a broad range of biological activities, making them promising pharmaceutical candidates. The synthesis of complex 'head-to-side-chain' cyclodepsipeptides, like pipecolidepsin A, highlights the versatility of the compound in synthesizing structurally complex and biologically active molecules (Pelay-Gimeno et al., 2016).

作用機序

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and the introduction of the fluorenyl group. The final step involves the deprotection of the amine group to yield the target compound.", "Starting Materials": [ "L-alanine", "2,2-dimethyl-1,3-dioxolane-4-methanol", "9H-fluorene", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "acetic anhydride", "sodium bicarbonate (NaHCO3)", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "diethyl ether", "dichloromethane (DCM)", "methanol", "ethyl acetate", "hexanes" ], "Reaction": [ "Protection of the amine group of L-alanine with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of HCl and NaHCO3 to yield the protected amino acid", "Formation of the bicyclic ring system by reacting the protected amino acid with acetic anhydride and TEA to yield the corresponding anhydride, followed by intramolecular cyclization in the presence of NaOH to yield the bicyclic intermediate", "Introduction of the fluorenyl group by reacting the bicyclic intermediate with 9H-fluorene, DCC, and DMAP in DCM to yield the corresponding amide", "Deprotection of the amine group by treatment with HCl in methanol to yield the target compound", "Purification of the target compound by column chromatography using ethyl acetate/hexanes as the eluent" ] } | |

CAS番号 |

2137794-83-1 |

分子式 |

C22H21NO4 |

分子量 |

363.4 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。